molecular formula C16H13ClN2O6S B122991 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate CAS No. 34265-47-9

5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate

Cat. No.: B122991
CAS No.: 34265-47-9
M. Wt: 396.8 g/mol
InChI Key: RIMYRSKEKAXGGZ-UHFFFAOYSA-N
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Description

5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate is a chemical compound with the molecular formula C16H13ClN2O6S and a molecular weight of 396.8 g/mol. It is an intermediate in the preparation of Sulfasalazine and its derivatives. This compound is characterized by its orange solid appearance and solubility in dichloromethane and methanol.

Preparation Methods

The synthesis of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate involves several steps. One common synthetic route includes the diazotization of p-chlorosulfonylaniline followed by coupling with salicylic acid methyl ester. The reaction conditions typically involve acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the azo group into amines.

    Substitution: The chlorosulfonyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals like Sulfasalazine.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: As a precursor to Sulfasalazine, it plays a role in the treatment of inflammatory bowel disease and rheumatoid arthritis.

    Industry: It is used in the production of dyes and pigments due to its azo group, which imparts color to the final products.

Mechanism of Action

The mechanism of action of 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate involves its conversion to active metabolites. In the case of its role as a precursor to Sulfasalazine, the compound is metabolized in the body to produce 5-aminosalicylic acid, which exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. The molecular targets include enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.

Comparison with Similar Compounds

Similar compounds to 5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate include:

    Sulfasalazine: A direct derivative used in the treatment of inflammatory diseases.

    5-Aminosalicylic Acid: The active metabolite of Sulfasalazine with anti-inflammatory properties.

    Azo Dyes: Compounds with similar azo groups used in the dye industry.

Properties

IUPAC Name

methyl 2-acetyloxy-5-[(4-chlorosulfonylphenyl)diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O6S/c1-10(20)25-15-8-5-12(9-14(15)16(21)24-2)19-18-11-3-6-13(7-4-11)26(17,22)23/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMYRSKEKAXGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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